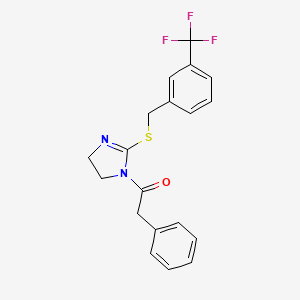
1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea” is a complex organic molecule. It contains an allyl group (a carbon chain attached to a double bond), a fluorophenyl group (a phenyl ring with a fluorine atom), an oxadiazolyl group (a five-membered ring containing two nitrogen atoms, two carbon atoms, and one oxygen atom), and a urea group (a functional group with the structure -NH-(C=O)-NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The exact structure would depend on the arrangement of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of functional groups .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
A study by Mishra, Singh, and Wahab (2000) explored the fungitoxic action of compounds similar to 1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea against fungi like A. niger and F. oxysporum. The research correlated the structural features of the tested compounds with their antifungal efficacy, highlighting their potential use in agricultural and food chemistry to protect crops and food products from fungal infections Mishra, Singh, & Wahab, 2000.
Catalysis in Organic Synthesis
Li, Song, and Widenhoefer (2011) reported the use of a gold(I)-catalyzed process to transform N-allylic,N'-aryl ureas into imidazolidin-2-ones, showcasing the role of such compounds in facilitating complex organic synthesis reactions. This research underscores the utility of these compounds in the development of new synthetic methodologies, potentially leading to the creation of novel pharmaceuticals and materials Li, Song, & Widenhoefer, 2011.
Apoptosis Induction and Potential Anticancer Agents
Zhang et al. (2005) identified a compound with a similar structure to 1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea as a novel apoptosis inducer through caspase- and cell-based high-throughput screening assays. This compound demonstrated activity against several breast and colorectal cancer cell lines, suggesting its potential as an anticancer agent. The research also pinpointed the molecular target of the compound, offering insights into its mechanism of action and the possibility of developing targeted cancer therapies Zhang et al., 2005.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c1-2-7-14-11(18)15-12-17-16-10(19-12)8-3-5-9(13)6-4-8/h2-6H,1,7H2,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWZDPWXJGJTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid](/img/structure/B2928206.png)
![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/no-structure.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2928208.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2928209.png)
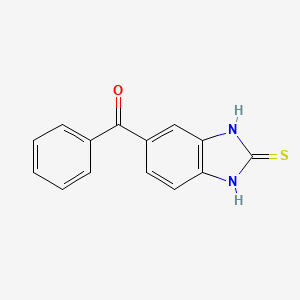
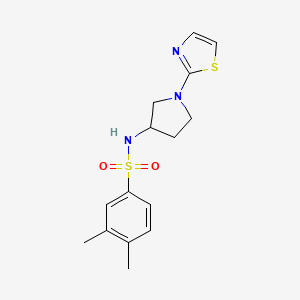

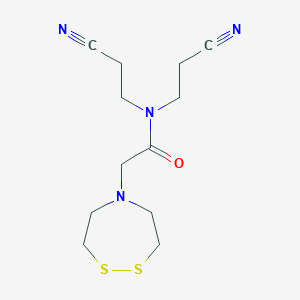
![Furan-3-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2928222.png)

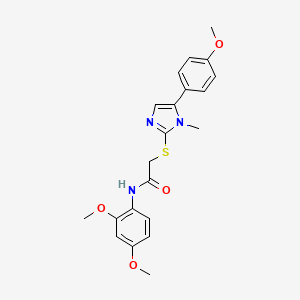
![4-(2,3-Dimethoxyphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928226.png)
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2928227.png)
